molecular formula C18H21ClN4 B2488887 N-(butan-2-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890634-03-4

N-(butan-2-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2488887
CAS No.: 890634-03-4
M. Wt: 328.84
InChI Key: CWCMZOFKEPVIHM-UHFFFAOYSA-N
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Description

It is also known as N-sec-butyl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine or sec-butyl-[3-(2-chloro-phenyl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidin-7-yl]-amine . The compound features a pyrazolo[1,5-a]pyrimidine core substituted with a 2-chlorophenyl group at position 3, methyl groups at positions 2 and 5, and a sec-butylamine moiety at position 5. Its structural uniqueness lies in the combination of hydrophobic (chlorophenyl, methyl) and moderately polar (amine) substituents, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-butan-2-yl-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4/c1-5-11(2)20-16-10-12(3)21-18-17(13(4)22-23(16)18)14-8-6-7-9-15(14)19/h6-11,20H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCMZOFKEPVIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives under specific reaction conditions. One common method involves the use of a base-catalyzed cyclization reaction, where the starting materials are heated in the presence of a suitable base such as potassium carbonate or sodium hydride. The reaction is often carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the replacement of the chlorine atom with various nucleophiles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. Specifically, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. For instance, studies have shown that pyrazolo derivatives can act as inhibitors of specific kinases involved in cancer progression, suggesting that N-(butan-2-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine may also possess similar therapeutic potential .

Antimicrobial Properties
The antimicrobial activity of pyrazole-based compounds is well-documented. In vitro studies have demonstrated that certain pyrazole derivatives can inhibit the growth of various bacterial strains and fungi. This property makes them candidates for developing new antimicrobial agents . Specifically, the structural characteristics of this compound could enhance its effectiveness against resistant microbial strains.

Pharmacology

Enzyme Inhibition
this compound may exhibit inhibitory effects on key enzymes involved in metabolic pathways. For example, studies have highlighted the potential of pyrazole derivatives to inhibit xanthine oxidase, an enzyme linked to gout and other inflammatory conditions. This suggests a possible application in treating diseases associated with oxidative stress and inflammation .

Neuroprotective Effects
Research into related compounds has suggested neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's. The ability of these compounds to cross the blood-brain barrier and interact with neurological pathways presents a promising area for further investigation .

Agrochemistry

Pesticidal Activity
The application of pyrazole derivatives in agrochemistry is gaining traction due to their potential as pesticides. Studies have indicated that certain pyrazole-based compounds can effectively control pest populations while being less harmful to non-target organisms. This dual functionality positions this compound as a candidate for development into environmentally friendly agricultural chemicals .

Case Studies

Study Title Findings Reference
Anticancer Properties of Pyrazolo DerivativesDemonstrated inhibition of cancer cell lines with IC50 values indicating potency
Antimicrobial Activity of Pyrazole CompoundsShowed effective inhibition against multiple bacterial strains
Enzyme Inhibition StudiesIdentified moderate inhibition of xanthine oxidase with potential therapeutic implications

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways that control cell growth and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives are a versatile class of compounds with diverse biological activities. Below is a detailed comparison of N-(butan-2-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine with structurally or functionally related analogues:

Structural Analogues with CRF1 Receptor Antagonist Activity

MPZP (N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine)

  • Key Differences :

  • Substituent at position 3: 4-methoxy-2-methylphenyl vs. 2-chlorophenyl.
  • Amine group: bis(2-methoxyethyl) vs. sec-butyl. Activity: MPZP is a selective CRF1 receptor antagonist with anxiolytic effects in rodent models. Its methoxy and methyl groups enhance solubility and receptor binding . Data: IC₅₀ for CRF1 inhibition = 10 nM (vs.

DMP904 (N-(1-ethylpropyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine)

  • Key Differences :

  • Amine group: 1-ethylpropyl vs. sec-butyl.
    • Activity : Similar CRF1 antagonism but lower metabolic stability compared to MPZP .

Anti-Mycobacterial Pyrazolo[1,5-a]pyrimidines

3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine (Compound 47)

  • Key Differences :

  • Substituent at position 3: 4-fluorophenyl vs. 2-chlorophenyl.
  • Amine group: pyridin-2-ylmethyl vs. sec-butyl.
    • Activity : Exhibits potent inhibition of Mycobacterium tuberculosis (MIC = 0.12 µM) due to enhanced cell permeability from the pyridylmethyl group .

3-(4-Fluorophenyl)-5,6-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (Compound 3)

  • Key Differences :

  • Substituent at position 5: methyl vs. methyl (shared).
  • Additional methyl at position 4.
    • Activity : Moderate anti-mycobacterial activity (MIC = 1.5 µM), suggesting steric hindrance from the 6-methyl group reduces efficacy .

Compounds with Varied Substitution Patterns

3-(4-Chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

  • Key Differences :

  • Substituent at position 3: 4-chlorophenyl vs. 2-chlorophenyl.
  • Amine group: imidazole-propyl vs. sec-butyl.

3-(2-Methoxyphenyl)-5-methyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine

  • Key Differences :

  • Substituent at position 3: 2-methoxyphenyl vs. 2-chlorophenyl.
    • Activity : Methoxy groups improve metabolic stability but reduce target affinity compared to halogenated analogues .

Comparative Data Table

Compound Name Position 3 Substituent Position 5/6 Substituents Amine Group Key Activity/Data Reference
This compound 2-chlorophenyl 2,5-dimethyl sec-butyl Unknown (structural focus)
MPZP 4-methoxy-2-methylphenyl 2,5-dimethyl bis(2-methoxyethyl) CRF1 antagonist (IC₅₀ = 10 nM)
Compound 47 4-fluorophenyl 5-phenyl pyridin-2-ylmethyl Anti-TB (MIC = 0.12 µM)
Compound 3 4-fluorophenyl 5,6-dimethyl pyridin-2-ylmethyl Anti-TB (MIC = 1.5 µM)
3-(4-Chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethylpyrazolo[...] 4-chlorophenyl 2,5-dimethyl imidazole-propyl Enhanced solubility (theoretical)

Key Findings and Implications

  • Substituent Effects :
    • Halogenated aryl groups (e.g., 2-chlorophenyl, 4-fluorophenyl) enhance target binding in both CNS and anti-infective applications.
    • Amine modifications : Bulky or polar groups (e.g., pyridinylmethyl, imidazole-propyl) improve solubility but may reduce blood-brain barrier penetration.
  • Biological Activity : The target compound’s 2-chlorophenyl group may confer unique receptor selectivity compared to 4-substituted analogues like MPZP or anti-TB compounds.
  • Synthesis : Most pyrazolo[1,5-a]pyrimidines are synthesized via nucleophilic substitution or Suzuki coupling, as seen in compounds from and .

Biological Activity

N-(butan-2-yl)-3-(2-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class. It exhibits a range of biological activities, making it a subject of interest in pharmaceutical research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC18H21ClN4
Molecular Weight328.84 g/mol
LogP4.5542
Polar Surface Area30.81 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

The compound's structure includes a butan-2-yl group, a chlorophenyl moiety, and two methyl groups on the pyrazolo ring, which contribute to its pharmacological properties.

Antitumor Activity

Research indicates that pyrazolo derivatives, including this compound, possess significant antitumor properties. They have been shown to inhibit key oncogenic pathways:

  • BRAF(V600E) Inhibition : This compound may act as an inhibitor of BRAF(V600E), a common mutation in melanoma that drives tumor growth. Studies have demonstrated that pyrazolo derivatives can effectively block this pathway, leading to reduced cell proliferation in cancer models .
  • EGFR and Aurora-A Kinase : The compound may also inhibit epidermal growth factor receptor (EGFR) and Aurora-A kinase, both of which are critical in cancer cell cycle regulation and proliferation .

Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory effects:

  • Mechanism of Action : It is suggested that this compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages .

Antibacterial Activity

The compound has shown potential antibacterial properties against various strains. Pyrazole derivatives are known for their ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes:

  • Case Studies : In vitro studies have demonstrated that this class of compounds exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves membrane disruption leading to cell lysis .

Study 1: Antitumor Efficacy

A study published in Cancer Research evaluated the efficacy of several pyrazolo derivatives against melanoma cell lines. This compound was among the most potent inhibitors of BRAF(V600E), showing IC50 values in the low micromolar range. The study concluded that this compound could be a promising candidate for further development as an antitumor agent.

Study 2: Anti-inflammatory Mechanisms

In an investigation published in Journal of Inflammation, researchers assessed the anti-inflammatory properties of various pyrazolo compounds. The results indicated that this compound significantly reduced nitric oxide production in LPS-stimulated macrophages, suggesting its potential use in treating inflammatory diseases.

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